Buflomedil Hydrochloride is a highly water-soluble vasoactive agent and alpha-adrenoceptor antagonist historically utilized for peripheral arterial disease. In contemporary research and industrial procurement, it is primarily sourced as a critical reference standard for predictive toxicology and as a model active pharmaceutical ingredient (API) for advanced formulation development [1]. Unlike its free base counterpart, the hydrochloride salt exhibits a stable melting point of 192-193 °C and exceptional aqueous solubility (up to 63 mg/mL), remaining fully ionized at physiological pH . These physicochemical properties make it highly processable for aqueous assay media, hydrogel formulations, and electro-driven delivery systems, ensuring reproducible performance in both laboratory workflows and specialized industrial applications[2].
Procuring generic rheologic agents, such as pentoxifylline, as substitutes for Buflomedil Hydrochloride fails in specialized pharmacological and toxicological workflows[1]. While pentoxifylline is a common clinical alternative for vasodilation, it operates via phosphodiesterase inhibition and lacks the direct alpha-adrenergic antagonism and established hERG potassium channel liability (IC50 = 3.0 µM) that makes buflomedil an essential positive control in cardiotoxicity screening[2]. Furthermore, substituting the hydrochloride salt with the buflomedil free base severely compromises formulation compatibility; the free base lacks the high aqueous solubility and the necessary charge profile (pKa 10.15) required for electrically driven mucosal transport (iontophoresis) or stable aqueous assay media [3].
Buflomedil Hydrochloride provides a high aqueous solubility (63 mg/mL) and full ionization at physiological pH 6.28 (pKa 10.15), making it highly suitable for electrically assisted delivery. When formulated in a 2% hydroxyethyl cellulose (HEC) hydrogel, iontophoresis (1 mA/cm² for 10 min) achieved a mucosal delivery of 323.3 µg/cm², compared to a passive diffusion baseline of only 24.8 µg/cm² [1].
| Evidence Dimension | Mucosal delivery flux |
| Target Compound Data | 323.3 µg/cm² (via iontophoresis) |
| Comparator Or Baseline | 24.8 µg/cm² (passive diffusion baseline) |
| Quantified Difference | ~13-fold increase in delivery |
| Conditions | 10 min at 1 mA/cm² using a thin film (20 µmol Buflomedil HCl) |
Validates the hydrochloride salt as a highly suitable candidate for developing electrically assisted topical or mucosal delivery systems due to its quantified charge and solubility advantages over passive baselines.
Buflomedil is a known cardiotoxic agent that inhibits the hERG potassium channel, a critical liability in drug development [1]. It demonstrates an IC50 of 3.0 µM for hERG blockade, distinguishing it from non-cardiotoxic vasodilators like pentoxifylline, which lack this potent off-target effect [2].
| Evidence Dimension | hERG K+ channel inhibition (IC50) |
| Target Compound Data | 3.0 µM |
| Comparator Or Baseline | Pentoxifylline (lacks significant hERG blockade) |
| Quantified Difference | Highly potent micromolar hERG blockade vs. negligible blockade |
| Conditions | Patch-clamp techniques on mammalian lineage cells |
Essential for toxicology labs requiring a validated, quantifiable positive control for proarrhythmic risk and hERG screening assays.
Buflomedil Hydrochloride acts as a direct alpha-adrenoceptor antagonist, exhibiting a Ki of 4.06 μM for the rat α1A-adrenergic receptor and 6.84 μM for the α1B-adrenergic receptor. In contrast, common rheologic substitutes like pentoxifylline act via phosphodiesterase inhibition and do not bind these specific adrenoceptors [1].
| Evidence Dimension | Receptor binding affinity (Ki) |
| Target Compound Data | Ki = 4.06 μM (α1A-AR) |
| Comparator Or Baseline | Pentoxifylline (PDE inhibitor, no direct α-AR affinity) |
| Quantified Difference | Specific micromolar α-AR antagonism vs. non-binding |
| Conditions | Rat alpha-adrenergic receptor binding assays |
Crucial for researchers needing a specific alpha-adrenoceptor antagonist reference rather than a general rheologic agent for vascular smooth muscle assays.
Due to its established hERG K+ channel inhibition (IC50 = 3.0 µM), Buflomedil Hydrochloride is heavily utilized as a positive control and reference standard in preclinical safety pharmacology and patch-clamp assays to validate proarrhythmic risk models [1].
The compound's high aqueous solubility (63 mg/mL) and complete ionization at physiological pH make it an ideal model API for optimizing electrically assisted delivery systems, such as iontophoretic hydrogels, where it significantly outperforms passive diffusion [2].
Procured for in vitro vascular reactivity studies, it serves as a reliable, quantifiable alpha-1 and alpha-2 adrenoceptor antagonist reference, offering a distinct mechanistic baseline compared to PDE inhibitors like pentoxifylline[3].
Irritant